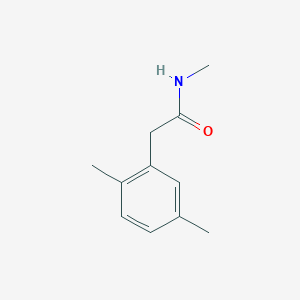

2-(2,5-dimethylphenyl)-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-9(2)10(6-8)7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAGCKDFESXVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 2 2,5 Dimethylphenyl N Methylacetamide

Established Synthetic Routes to 2-(2,5-Dimethylphenyl)-N-methylacetamide

The synthesis of this compound primarily relies on the formation of an amide bond between a 2,5-dimethylphenylacetic acid derivative and methylamine (B109427).

Amidation Reactions for C-N Bond Formation

The most direct and common method for synthesizing this compound is through the amidation of 2,5-dimethylphenylacetic acid with methylamine. This reaction, a type of condensation reaction, involves the formation of a carbon-nitrogen bond with the elimination of a water molecule. nih.gov

Direct thermal amidation can be achieved by heating the carboxylic acid and amine, though this often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com To achieve higher yields and milder reaction conditions, activating agents are frequently employed. These reagents convert the carboxylic acid into a more reactive species, such as an acid chloride, anhydride (B1165640), or an activated ester, which is then readily attacked by methylamine.

Common approaches to amidation that are applicable to the synthesis of N-arylacetamides include:

Acid Chloride Route: Conversion of 2,5-dimethylphenylacetic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methylamine.

Coupling Reagents: The use of peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the direct amidation under milder conditions.

A study on the direct amidation of phenylacetic acid derivatives catalyzed by nickel chloride (NiCl₂) provides a relevant example. The reaction of phenylacetic acid with benzylamine (B48309) in toluene (B28343) at 110°C for 20 hours with 10 mol% NiCl₂ resulted in a 99.2% isolated yield of the corresponding amide. mdpi.com This suggests a similar approach could be effective for the reaction between 2,5-dimethylphenylacetic acid and methylamine.

Precursor Synthesis and Intermediate Transformations

The primary precursor for the synthesis of this compound is 2,5-dimethylphenylacetic acid. This intermediate is typically synthesized from p-xylene (B151628) through a Friedel-Crafts acylation reaction. nih.gov For instance, the acylation of p-xylene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate can then be transformed into 2,5-dimethylphenylacetic acid through various methods, such as the Willgerodt-Kindler reaction or via a ketal protection, rearrangement, and subsequent hydrolysis sequence.

Regioselective and Chemoselective Considerations in Synthesis

In the synthesis of this compound, regioselectivity is primarily a concern during the synthesis of the precursor, 2,5-dimethylphenylacetic acid. The Friedel-Crafts acylation of p-xylene with an acylating agent must selectively occur at the desired position on the aromatic ring. The directing effects of the two methyl groups on the p-xylene ring guide the incoming acyl group to one of the ortho positions relative to a methyl group.

Chemoselectivity becomes a more significant consideration when other reactive functional groups are present on either the carboxylic acid or the amine. nih.gov For the synthesis of the target compound from 2,5-dimethylphenylacetic acid and methylamine, the primary chemoselective challenge is to favor the amidation reaction over any potential side reactions, especially under harsh conditions or with highly reactive intermediates. The choice of catalyst and reaction conditions is crucial to ensure that the desired C-N bond formation is the predominant transformation. For instance, in the palladium-catalyzed amination of polychloropyrimidines, the regioselectivity can be controlled by the choice of catalyst and substrate, with more nucleophilic amines reacting under non-catalyzed SNAr conditions while less nucleophilic arylamines require a palladium catalyst. researchgate.netcatalyticamidation.info

Catalytic Approaches in the Synthesis of this compound and Analogs

Catalytic methods offer more sustainable and atom-economical alternatives to traditional stoichiometric activating agents for amide bond formation. nih.gov

Homogeneous Catalysis Applications

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for amidation reactions. These catalysts often exhibit high activity and selectivity under mild conditions.

Nickel-based catalysts have shown promise in the direct amidation of phenylacetic acids. A study demonstrated that simple nickel salts, such as NiCl₂, can effectively catalyze the amidation of various phenylacetic acid derivatives with amines in good to excellent yields. mdpi.com The electronic and steric properties of the substituents on the phenyl ring were found to influence the reaction yield. mdpi.com

Boronic acids have also emerged as effective homogeneous catalysts for direct amidation. They are believed to activate the carboxylic acid by forming a mixed anhydride intermediate. figshare.com The cooperative catalysis between a boronic acid and a nucleophilic additive like N,N-dimethylaminopyridine N-oxide (DMAPO) has been shown to promote the dehydrative condensation between various carboxylic acids and amines, including sterically hindered substrates. figshare.com

The following table presents data on the homogeneous catalytic amidation of phenylacetic acid with benzylamine, which serves as a model for the synthesis of this compound.

Table 1: Homogeneous Catalytic Amidation of Phenylacetic Acid with Benzylamine

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NiCl₂ | 10 | Toluene | 110 | 20 | 99.2 | mdpi.com |

| (CH₃COO)₂Ni | 10 | Toluene | 110 | 20 | ~85 | mdpi.comresearchgate.net |

| Ni(acac)₂ | 10 | Toluene | 110 | 20 | ~75 | mdpi.comresearchgate.net |

| 3,5-bis(trifluoromethyl)phenylboronic acid & DMAPO | 5 each | Fluorobenzene | 85 | 17 | 95 | figshare.com |

Heterogeneous Catalysis Development

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and suitability for continuous flow processes. durham.ac.uk

A solid-supported arylboronic acid catalyst, prepared by the copolymerization of styrene, divinylbenzene (B73037) (DVB), and 4-styreneboronic acid, has been shown to be an efficient heterogeneous catalyst for direct amidation. This catalyst demonstrated wide substrate applicability and could be recovered and reused multiple times without a significant loss of activity.

Metal oxides have also been explored as heterogeneous catalysts for amidation. For example, Nb₂O₅ has been reported to be an effective and reusable Lewis acid catalyst for the direct amidation of carboxylic acids, including those with challenging amine substrates like anilines. durham.ac.uk

The development of robust heterogeneous catalysts is a key area of research for making the synthesis of amides, including this compound, more environmentally friendly and cost-effective on an industrial scale.

Table 2: Heterogeneous Catalytic Amidation of Phenylacetic Acid with Benzylamine

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Polystyrene-supported boronic acid | 10 mol% | Toluene | 111 (reflux) | 24 | 92 |

Green Chemistry Principles in Synthetic Route Optimization

The synthesis of amides, including this compound, is an area where the principles of green chemistry are increasingly being applied to minimize environmental impact and enhance efficiency. Key strategies focus on the use of catalytic processes, safer solvents, and improved atom economy.

One prominent green approach is the use of enzymatic catalysts. Lipases, for instance, have been shown to effectively catalyze amidation reactions under mild conditions. studylib.net The use of Candida antarctica lipase (B570770) B (CALB) in a green solvent like cyclopentyl methyl ether represents a sustainable method for direct amide synthesis from carboxylic acids and amines. studylib.net This enzymatic approach offers high conversion rates and yields without the need for extensive purification, thereby reducing waste. studylib.net

Catalytic methods employing non-traditional catalysts also align with green chemistry principles. Boric acid has emerged as a simple, readily available, and environmentally benign catalyst for the amidation of carboxylic acids. orgsyn.orgresearchgate.netcatalyticamidation.info Solvent-free methods, such as the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, offer a rapid and efficient route to amides. orgsyn.orgresearchgate.net This approach significantly reduces solvent waste, a key goal of green chemistry. orgsyn.orgresearchgate.net

| Green Chemistry Approach | Catalyst/Solvent | Starting Materials | Key Advantages |

| Enzymatic Catalysis | Candida antarctica lipase B (CALB) in cyclopentyl methyl ether | Carboxylic Acid, Amine | Mild conditions, high conversion, minimal purification. studylib.net |

| Boric Acid Catalysis | Boric Acid (solvent-free or in toluene) | Carboxylic Acid, Amine/Urea | Low-cost, environmentally benign catalyst, reduced waste. orgsyn.orgresearchgate.netresearchgate.net |

| Bio-based Solvents | Cyrene™ | Acid Chloride, Amine | Renewable solvent, improved molar efficiency, reduced toxicity. nih.gov |

| Metal Catalysis | NiCl₂ in toluene | Carboxylic Acid, Amine | High yield, avoidance of stoichiometric activators. nih.gov |

Exploration of Novel Synthetic Pathways to this compound

The primary route to this compound involves the formation of an amide bond between a 2-(2,5-dimethylphenyl)acetyl derivative and methylamine.

A plausible and direct method is the reaction of 2-(2,5-dimethylphenyl)acetic acid with methylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, or the use of a catalyst under conditions that drive the removal of water. catalyticamidation.info For instance, a patent for related compounds describes the reaction of a methyl ester derivative with methylamine to form the corresponding N-methylacetamide. digitellinc.com This suggests that 2-(2,5-dimethylphenyl)methyl acetate (B1210297) could be a viable precursor.

Another common laboratory and industrial approach involves the conversion of 2-(2,5-dimethylphenyl)acetic acid to its corresponding acid chloride, 2-(2,5-dimethylphenyl)acetyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methylamine to yield the final amide. umich.edu This method is generally high-yielding but requires careful handling of the corrosive acid chloride and generates acidic byproducts. umich.edu

Mechanistic Studies of Amide Bond Formation Reactions

The mechanism of amide bond formation is well-established and typically proceeds through a nucleophilic acyl substitution pathway. In the context of synthesizing this compound from its corresponding acid chloride, the reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-(2,5-dimethylphenyl)acetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A subsequent deprotonation step, often facilitated by a second equivalent of methylamine or another base, yields the neutral amide product. studylib.net

When using a carboxylic acid directly, the mechanism involves an initial activation step. For example, in reactions catalyzed by 4-(dimethylamino)pyridine (DMAP) with an anhydride, the DMAP acts as a nucleophilic catalyst, first reacting with the anhydride to form a highly reactive acylpyridinium ion. organic-chemistry.org This ion is then attacked by the amine (methylamine in this case) in the rate-determining step to form the amide. organic-chemistry.org

In malonic acid-mediated acylations, a reactive ketene (B1206846) intermediate is generated in situ. This ketene is then trapped by the amine nucleophile to form the amide. nih.govacs.org Theoretical studies, such as Density Functional Theory (DFT), support a concerted mechanism for the formation of the ketene, which then leads to the thermodynamically stable acylated product. nih.gov

Stereochemical Control in Synthesis of Chiral Derivatives

The parent molecule, this compound, is achiral. However, chiral derivatives can be synthesized by introducing a stereocenter, most commonly on the aliphatic side chain at the α-position to the carbonyl group. The stereochemical control in the synthesis of such chiral derivatives is a significant aspect of modern organic synthesis.

One approach to achieve stereocontrol is through the alkylation of a chiral enolate. For instance, a chiral N-acyl oxazolidinone derived from 2-(2,5-dimethylphenyl)acetic acid could be deprotonated to form a stereodefined titanium(IV) enolate. The subsequent alkylation of this enolate with an electrophile would proceed with high diastereoselectivity, dictated by the chiral auxiliary. nih.gov The auxiliary can then be cleaved to yield the enantiomerically enriched α-substituted this compound derivative.

Another strategy involves the asymmetric fluorination of chiral enamides. A chiral enamide, prepared from a chiral amine and an appropriate ketene precursor derived from the 2-(2,5-dimethylphenyl)acetyl moiety, can undergo highly π-facial selective and regioselective fluorination. researchgate.net This reaction proceeds through a β-fluoro-iminium cationic intermediate, which upon trapping with water and subsequent oxidation, can yield chiral α-fluoro-imides with excellent stereoselectivity. researchgate.net

Derivatization and Functionalization of this compound Core

The core structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a library of related compounds. The primary sites for derivatization are the amide nitrogen and the aliphatic side chain.

Transformations at the Amide Nitrogen

The nitrogen atom of the amide, being a secondary amide, possesses a hydrogen atom that can be substituted. N-alkylation or N-arylation can be achieved under various conditions. A protocol using K₃PO₄ has been shown to facilitate the alkylation of a wide range of amides, providing access to tertiary amides. digitellinc.com This method tolerates various functional groups and steric bulk. digitellinc.com

Copper-catalyzed N-arylation represents another important transformation. Using a simple and inexpensive copper catalytic system, secondary amides can be arylated with aryl halides to produce tertiary amides in good to excellent yields. organic-chemistry.org Additionally, a transition-metal-free N-arylation of secondary amides has been developed using a novel aryne generation system from o-diiodoarene and sodium hydride. rsc.org

| Transformation | Reagents/Catalyst | Substrate Scope | Key Features |

| N-Alkylation | K₃PO₄ | Various amides and alkyl halides | Metal-free, tolerates steric bulk and functional groups. digitellinc.com |

| N-Arylation | CuI / ligand | Secondary amides, aryl halides | Inexpensive catalyst, good to excellent yields. organic-chemistry.org |

| N-Arylation (Aryne) | o-diiodoarene / NaH | Secondary amides | Transition-metal-free, mild conditions. rsc.org |

Reactions on the Aliphatic Side Chain

The aliphatic side chain, specifically the benzylic methylene (B1212753) group, is another key site for functionalization. The C-H bonds at this position can be activated for various transformations. Transition metal-catalyzed C-H functionalization is a powerful tool for this purpose. umich.edursc.org For example, rhodium(II) carbene complexes have been used for the distal allylic/benzylic C-H functionalization of related silyl (B83357) ethers, demonstrating that selective functionalization of less activated C-H bonds is possible. rsc.org

In related N-benzylbenzamide systems, palladium-catalyzed direct arylations have been shown to occur regioselectively at the C-H bond of the benzyl (B1604629) group, directed by fluoro substituents on the aromatic ring. researchgate.net This suggests that the benzylic position of this compound could potentially undergo similar C-H activation and arylation reactions, providing a pathway to more complex molecular architectures.

Electrophilic and Nucleophilic Substitutions on the Dimethylphenyl Moiety

The reactivity of the aromatic core in this compound is fundamentally governed by the electronic properties of its substituents: two methyl groups and an N-methylacetamido group. These groups influence the electron density of the benzene (B151609) ring and direct the regiochemical outcome of substitution reactions.

The 2,5-dimethylphenyl moiety of the title compound is highly activated towards electrophilic aromatic substitution (EAS). This enhanced reactivity stems from the cumulative electron-donating effects of the two methyl groups and the N-methylacetamido substituent. In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.com The rate and position of this attack are dictated by the substituents already present on the ring.

Directing Effects:

Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing due to a combination of inductive effects and hyperconjugation. In the 2,5-dimethylphenyl ring, the methyl group at position 2 directs incoming electrophiles to positions 3 and 6 (ortho) and position 5 (para, which is already substituted). The methyl group at position 5 directs to positions 4 and 6 (ortho) and position 2 (para, also substituted).

N-Methylacetamido Group (-NHCOCH₃): The N-methylacetamido group is also a powerful activating group and is ortho-, para-directing. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity, particularly at the positions ortho and para to the substituent. However, under strongly acidic conditions, the nitrogen atom can be protonated, transforming the group into a deactivating, meta-directing anilinium-type ion (-N⁺HRCOCH₃). ncert.nic.instackexchange.com This effect can reduce the reaction rate and alter the substitution pattern. ncert.nic.in

Predicted Reactivity:

The combined directing effects of the substituents on this compound suggest that electrophilic substitution will preferentially occur at the most activated and sterically accessible positions. The available positions for substitution are 3, 4, and 6. Based on the additive effects of the substituents, positions 4 and 6 are the most likely sites for electrophilic attack due to the strong ortho-, para-directing influence of the N-methylacetamido group and the directing effects of the methyl groups.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

This table outlines the predicted outcomes for common electrophilic substitution reactions on the dimethylphenyl moiety of this compound, based on established chemical principles.

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitro-2,5-dimethylphenyl)-N-methylacetamide and 2-(6-Nitro-2,5-dimethylphenyl)-N-methylacetamide |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 2-(4-Bromo-2,5-dimethylphenyl)-N-methylacetamide and/or 2-(4-Chloro-2,5-dimethylphenyl)-N-methylacetamide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(4-Acyl-2,5-dimethylphenyl)-N-methylacetamide |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to a good leaving group (commonly a halide). wikipedia.orglibretexts.orgnih.gov

Reactivity of the Dimethylphenyl Moiety:

The 2,5-dimethylphenyl ring of this compound is electron-rich due to the presence of three electron-donating groups (two methyl and one N-methylacetamido). This high electron density makes the ring inherently unreactive towards attack by nucleophiles. Standard SNAr conditions would not lead to substitution on the unmodified aromatic ring, as there are no suitable electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

For nucleophilic aromatic substitution to occur on the dimethylphenyl moiety, the ring would first need to be chemically modified to meet the electronic requirements of the SNAr mechanism.

Table 2: Hypothetical Requirements for Nucleophilic Aromatic Substitution

This table illustrates the necessary modifications to the this compound structure that would be required to facilitate a hypothetical nucleophilic aromatic substitution reaction.

| Required Structural Modification | Example of Modified Substrate | Potential Nucleophile | Hypothetical Product |

| Introduction of a good leaving group (e.g., -Cl, -F) and strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. | 2-(4-Chloro-3,6-dinitro-2,5-dimethylphenyl)-N-methylacetamide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(4-Methoxy-3,6-dinitro-2,5-dimethylphenyl)-N-methylacetamide |

Advanced Spectroscopic Characterization of 2 2,5 Dimethylphenyl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary framework for the structural assignment of 2-(2,5-dimethylphenyl)-N-methylacetamide. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus. The predicted ¹H and ¹³C NMR data are presented in the tables below.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.05 | d | 1H | Ar-H |

| ~6.98 | d | 1H | Ar-H |

| ~6.90 | s | 1H | Ar-H |

| ~5.80 | br s | 1H | N-H |

| ~3.55 | s | 2H | CH₂ |

| ~2.75 | d | 3H | N-CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170.5 | C=O |

| ~135.8 | Ar-C |

| ~134.0 | Ar-C |

| ~130.5 | Ar-CH |

| ~128.2 | Ar-CH |

| ~127.0 | Ar-CH |

| ~125.5 | Ar-C |

| ~45.0 | CH₂ |

| ~26.5 | N-CH₃ |

| ~21.0 | Ar-CH₃ |

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) group, the N-methyl (N-CH₃) group, and the two aromatic methyl (Ar-CH₃) groups. The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is typically observed at a downfield chemical shift, while the aromatic carbons appear in the range of 120-140 ppm. The aliphatic carbons of the methylene and methyl groups resonate at upfield chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons. It would also confirm the coupling between the N-H proton and the N-CH₃ protons. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). researchgate.net It allows for the unambiguous assignment of each carbon atom that is attached to a proton. For instance, the proton signal at ~3.55 ppm would correlate with the carbon signal at ~45.0 ppm, confirming the CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). researchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. For example, HMBC would show correlations from the CH₂ protons (~3.55 ppm) to the aromatic carbons and the carbonyl carbon (~170.5 ppm), and from the N-CH₃ protons (~2.75 ppm) to the carbonyl carbon.

Plausible HMBC Correlations for this compound

| Proton (δ ppm) | Correlated Carbon (δ ppm) |

|---|---|

| Ar-H protons | Other Ar-C and Ar-CH carbons |

| CH₂ (~3.55) | C=O (~170.5), Ar-C |

| N-CH₃ (~2.75) | C=O (~170.5) |

Dynamic NMR Studies for Conformational Exchange

Amide bonds, such as the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. researchgate.netdocumentsdelivered.com This can lead to the presence of different conformers (rotamers) in solution, which may interconvert at a rate that is slow on the NMR timescale. iucr.orgnih.gov

A dynamic NMR (DNMR) study, which involves recording NMR spectra at various temperatures, could provide insight into this conformational exchange. At low temperatures, the rotation around the amide bond might be slow enough to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal when the rotation becomes fast on the NMR timescale. By analyzing the changes in the lineshape of the signals with temperature, the energy barrier to rotation and other thermodynamic parameters of the conformational exchange process can be determined. researchgate.netdocumentsdelivered.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the compound. For this compound, the molecular formula is C₁₂H₁₇NO.

Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₂H₁₇NO + H]⁺ | 192.1383 |

The experimentally determined exact mass from an HRMS analysis would be compared to the calculated mass for the expected molecular formula to confirm the elemental composition of the synthesized compound.

Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can aid in its identification and structural elucidation. The fragmentation pattern depends on the ionization method used.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent extensive fragmentation. miamioh.edu For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond.

Loss of small molecules: Elimination of stable neutral molecules such as CO or CH₃N.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov Fragmentation is usually induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of neutral molecules such as water or ketene (B1206846), and cleavage of the amide bond.

Plausible Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 191 | [M]⁺ (in EI) |

| 192 | [M+H]⁺ (in ESI) |

| 148 | [M - CH₃CO]⁺ |

| 121 | [C₉H₁₁]⁺ (dimethylbenzyl cation) |

| 105 | [C₈H₉]⁺ (xylyl cation) |

A detailed analysis of the fragmentation patterns obtained from both EI-MS and ESI-MS/MS experiments would provide corroborative evidence for the structure of this compound as determined by NMR spectroscopy.

Hyphenated MS Techniques (e.g., GC-MS for purity assessment)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

For purity assessment, a GC-MS analysis would show a primary peak at a specific retention time corresponding to this compound. The presence of any impurities would be indicated by additional peaks at different retention times. The mass spectrum of the main peak would be expected to show a molecular ion (M+) peak corresponding to the compound's molecular weight, along with characteristic fragment ions. Analysis of N,N-dimethylacetamide (DMAc), a related compound, shows that impurities such as N-methylacetamide (NMA) can be effectively identified and quantified using GC-MS. rsc.org The method is highly sensitive and selective, making it suitable for detecting trace-level impurities. shimadzu.com

The fragmentation of this compound would likely involve cleavage at the amide bond and within the substituted phenyl group.

Table 1: Postulated GC-MS Fragmentation Data for this compound

| Fragment Description | Postulated m/z |

| Molecular Ion [M]+ | 177 |

| Loss of methyl group [-CH3] | 162 |

| Loss of N-methylacetamide moiety | 105 |

| Cleavage product [C8H9]+ (dimethylphenyl) | 105 |

| Cleavage product [CH3CONHCH2]+ | 58 |

| Cleavage product [CH3NHCO]+ | 58 |

This table is based on general fragmentation principles for aromatic amides and has not been empirically verified from a dedicated spectrum of the title compound.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. spectroscopyonline.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com A key principle for amides is that strong absorptions in the IR spectrum are often weak in the Raman spectrum, and vice versa. spectroscopyonline.com

Characteristic Amide Band Assignments and Analysis

The vibrational spectrum of an amide is characterized by several key absorption bands, known as the Amide I, II, and III bands. These bands are crucial for structural elucidation. nih.govnih.gov Studies on the related secondary amide, N-methylacetamide, provide a basis for these assignments. nih.govnih.govresearchgate.net

Amide I: This band, appearing in the 1600-1800 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.gov It is one of the most intense and useful bands in the infrared spectrum of amides.

Amide II: The Amide II band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. nih.govias.ac.in For secondary amides like this compound, this band is typically found between 1500 and 1600 cm⁻¹.

Amide III: This is a more complex vibrational mode arising from a combination of C-N stretching, N-H bending, and other vibrations from the carbon skeleton. nih.govresearchgate.net It is generally weaker than the Amide I and II bands and appears in the 1200-1400 cm⁻¹ range. researchgate.net

Table 2: Typical Vibrational Band Assignments for Secondary Amides

| Band | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide A | N-H Stretch | 3300–3500 nih.gov |

| Amide I | C=O Stretch | 1630–1680 nih.gov |

| Amide II | N-H Bend & C-N Stretch | 1510–1570 nih.govresearchgate.net |

| Amide III | C-N Stretch & N-H Bend | 1250–1380 researchgate.net |

Data based on studies of N-methylacetamide and general secondary amides. nih.govresearchgate.netresearchgate.net

Influence of Substituent Effects on Vibrational Modes

The positions and intensities of the characteristic amide bands are influenced by the electronic and steric effects of substituents on the molecule. mdpi.commdpi.com In this compound, both the N-methyl and the 2,5-dimethylphenyl groups affect the vibrational modes.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating. This increases the electron density on the aromatic ring, which can be transmitted to the amide group through the methylene bridge. mdpi.com This increased electron density could slightly lower the force constant of the C=O bond, potentially causing a small red-shift (shift to lower wavenumber) of the Amide I band compared to an unsubstituted phenylacetamide. Conversely, the N-methyl group is also electron-donating, which can influence the resonance of the amide bond itself. mdpi.com

Steric and Mass Effects: The steric bulk of the 2,5-dimethylphenyl group can influence the conformation of the molecule and restrict certain vibrational modes. The mass of the substituents also affects the vibrational frequencies; heavier groups tend to lower the frequency of associated stretching and bending modes. The rotation around the aryl-CO and C-N bonds in aromatic amides is influenced by such steric hindrance, which in turn affects the vibrational spectra. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound

While a crystal structure for the title compound is not publicly available, the structure of the closely related isomer, N-(2,6-dimethylphenyl)acetamide , provides significant insight into the likely solid-state conformation and packing. researchgate.net The study revealed that this compound crystallizes in the orthorhombic space group Pbca at room temperature. researchgate.net The key structural parameters from this analysis are presented below as a proxy for the title compound.

Table 3: Crystallographic Data for N-(2,6-Dimethylphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C10H13NO |

| Formula Weight | 163.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.145 (1) |

| b (Å) | 13.215 (1) |

| c (Å) | 15.993 (1) |

| Volume (ų) | 1932.8 (3) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.122 |

Data obtained from the single-crystal X-ray diffraction study of N-(2,6-dimethylphenyl)acetamide at 299 K. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The packing of amide molecules in the solid state is typically dominated by intermolecular hydrogen bonds. In secondary amides, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. researchgate.netnih.gov

In the crystal structure of the related N-(2,6-dimethylphenyl)acetamide, the molecules are linked by N—H⋯O hydrogen bonds. researchgate.net This interaction connects the molecules into chains that propagate along the a-axis of the unit cell. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, forming chains or other networks that stabilize the crystal lattice. The strength and geometry of these hydrogen bonds are critical determinants of the compound's physical properties, such as its melting point and solubility.

Table 4: Hydrogen Bond Geometry for N-(2,6-Dimethylphenyl)acetamide

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N1—H1···O1 | 0.86 | 2.05 | 2.909 (4) | 175 |

D = Donor atom; A = Acceptor atom. Data from the crystal structure of N-(2,6-dimethylphenyl)acetamide. researchgate.net

As of the latest available data, there is no specific scientific literature detailing the polymorphism and crystal engineering studies of the compound this compound. Extensive searches of chemical and crystallographic databases have not yielded any published crystal structures, polymorph investigations, or related crystal engineering research for this particular molecule.

The study of polymorphism is fundamental in materials science, particularly for pharmaceuticals, as different crystalline forms (polymorphs) of the same compound can exhibit distinct physical and chemical properties. These differences can impact factors such as solubility, melting point, and stability. Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions.

While research exists for structurally similar compounds, such as N-(2-methylphenyl)acetamide, N-(2,6-dimethylphenyl)acetamide, and N-(2,5-dimethylphenyl)acetamide, the specific substitution pattern of a methyl group on the nitrogen atom in this compound makes it a unique chemical entity. The electronic and steric effects of the N-methyl group are expected to significantly influence its crystal packing and potential for polymorphism compared to its N-H analogue.

Without experimental data from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, or thermal analysis for this compound, a detailed discussion of its crystallographic properties and polymorphic behavior is not possible at this time. Further research would be required to elucidate the crystal structure and explore the potential for different crystalline forms of this compound.

Computational and Theoretical Investigations of 2 2,5 Dimethylphenyl N Methylacetamide

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they are dynamic systems with various parts that can rotate relative to each other. Conformational analysis maps the energy landscape of these motions to identify stable structures and the energy barriers between them.

Amide Bond Rotation: Due to the significant electronic delocalization (n → π*), rotation around the amide C-N bond is highly restricted. The trans conformation (where the carbonyl oxygen and the N-methyl group are on opposite sides) is strongly preferred over the cis conformation. A potential energy surface scan, where the relevant dihedral angle is systematically rotated while optimizing the rest of the geometry, would reveal a high rotational barrier, typically in the range of 15-20 kcal/mol.

Phenyl Ring Rotation: The orientation of the 2,5-dimethylphenyl ring relative to the planar amide group is also critical. A relaxed scan of this torsional angle would likely show that the phenyl ring is significantly twisted out of the plane of the amide group to minimize steric clashes between the ortho-methyl group and the amide substituents. researchgate.net The calculation would identify the lowest energy dihedral angle and the energy barriers to rotation.

While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. researchgate.netscispace.com

An MD simulation of 2-(2,5-dimethylphenyl)-N-methylacetamide, often in a simulated solvent like water or an organic solvent, would provide insights into its dynamic conformational flexibility. scispace.comnih.gov The simulation would show fluctuations around the equilibrium bond lengths and angles, and transitions between different rotational conformations of the phenyl ring. By analyzing the trajectory, one can calculate properties like the radial distribution function to understand solvation structure and observe the stability of intramolecular hydrogen bonds over time. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

The computational prediction of spectroscopic properties for molecules like this compound serves as a powerful tool for structure verification, analysis of conformational isomers, and understanding the electronic environment of the nuclei. By correlating these theoretical spectra with experimental data, researchers can gain deeper insights into the molecule's behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. nih.govidc-online.com The process typically involves optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.net For instance, functionals like B3LYP or the WC04 and WP04 functionals, which are specifically parameterized for carbon and proton shifts respectively, can be employed. idc-online.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that correlate well with experimental data obtained in solution. idc-online.commdpi.com

Advanced approaches may also utilize machine learning algorithms trained on large datasets of experimental and calculated shifts to refine the predictions for small molecules. nih.gov For a molecule like this compound, computational predictions would provide valuable data for assigning the various proton and carbon signals, especially for the closely spaced aromatic and methyl group resonances.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, comparing predicted chemical shifts to potential experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C=O | - | - | 170.5 | 169.8 |

| N-CH₃ | 2.80 | 2.75 | 26.8 | 26.5 |

| Ar-CH₃ (C2) | 2.30 | 2.25 | 19.5 | 19.1 |

| Ar-CH₃ (C5) | 2.35 | 2.32 | 21.2 | 20.9 |

| Ar-H (C3) | 7.10 | 7.05 | 128.9 | 128.5 |

| Ar-H (C4) | 7.15 | 7.12 | 130.5 | 130.1 |

| Ar-H (C6) | 7.00 | 6.95 | 126.7 | 126.3 |

| CH₂ | 3.60 | 3.55 | 45.3 | 44.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational simulations of Infrared (IR) and Raman spectra are instrumental in identifying functional groups and understanding the vibrational modes of a molecule. osti.govcardiff.ac.uk These simulations are typically performed using frequency calculations after a geometry optimization, often at the DFT level of theory. The calculations yield the vibrational frequencies and their corresponding intensities for both IR and Raman activity.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the N-H stretch, C=O (Amide I) stretch, and N-H bend (Amide II), in addition to aromatic C-H and C-C stretches, and aliphatic C-H stretches. biorxiv.orgresearchgate.net The Raman spectrum would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations.

Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed vibrational bands. osti.gov Discrepancies between the computed and experimental frequencies, which are common due to the harmonic approximation used in many calculations, can often be corrected using empirical scaling factors. More advanced methods, such as ab initio molecular dynamics (AIMD), can also be used to simulate spectra that include anharmonic effects and thermal broadening. osti.govnih.gov

A hypothetical data table comparing key predicted and experimental vibrational frequencies is presented below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Hypothetical Experimental IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |

| N-H Stretch | 3350 | 3300 | Low |

| Aromatic C-H Stretch | 3100-3000 | 3050 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2950 | High |

| C=O Stretch (Amide I) | 1680 | 1660 | Medium |

| N-H Bend (Amide II) | 1580 | 1550 | Low |

| Aromatic C=C Stretch | 1610, 1500 | 1605, 1495 | High |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

QSAR and QSPR Studies (Non-biological Applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at creating predictive models that correlate the chemical structure of a compound with its activity or properties. medcraveonline.commdpi.com

While often used in drug discovery, QSAR can also be applied to predict the chemical reactivity of compounds in non-biological contexts. qsardb.org For this compound, a QSAR model could be developed to predict its reactivity in specific chemical transformations, such as its susceptibility to hydrolysis or oxidation.

The development of such a model would involve:

Data Set Compilation : Assembling a dataset of structurally similar acetamide (B32628) derivatives with known reactivity data for the process of interest.

Descriptor Calculation : Calculating a variety of molecular descriptors for each compound in the dataset. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), topological descriptors, and steric descriptors.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed reactivity. mdpi.com

Validation : Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for predicting the rate constant (log k) of a reaction might look like:

log k = β₀ + β₁(HOMO) + β₂(LogP) + β₃(Molecular Weight)

Where the coefficients (β) are determined through the regression analysis. Such a model for this compound could help in anticipating its stability and reaction profile under various chemical conditions.

QSPR studies aim to predict the physical and chemical properties of compounds, which are important for their application as bulk chemicals or materials. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or viscosity.

The process for developing a QSPR model is analogous to that of a QSAR model, involving data collection, descriptor calculation, model building, and validation. The resulting models can be highly valuable in chemical engineering and material science for predicting the behavior of a compound without the need for extensive experimental measurements.

A hypothetical QSPR model could predict a property like the octanol-water partition coefficient (LogP), a measure of lipophilicity.

| Descriptor | Descriptor Value for this compound |

| Molecular Weight | 177.24 |

| Polar Surface Area (PSA) | 29.1 Ų |

| Number of Rotatable Bonds | 2 |

| XLogP3 | 2.4 |

Note: The data in this table is illustrative and based on general predictive models for compounds of this type.

These QSPR models provide a rapid and cost-effective means of screening compounds for desired physical properties in various industrial applications.

Analytical Chemistry Methodologies for Detection and Quantification of 2 2,5 Dimethylphenyl N Methylacetamide

Chromatographic Separation Techniques

Chromatography is an essential tool for separating 2-(2,5-dimethylphenyl)-N-methylacetamide from complex matrices, reaction mixtures, or impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or quantification.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Method development would focus on optimizing the separation of the analyte from any potential impurities or byproducts.

For a structurally related compound, N-methylacetanilide, a standard non-polar column is effective. The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, for N-methylacetanilide is 1260 on a standard non-polar column nih.govnist.gov. This provides a starting point for predicting the elution behavior of this compound, which would be expected to have a slightly higher retention time due to the presence of two additional methyl groups on the phenyl ring.

Optimization of a GC method would involve the systematic adjustment of several key parameters to achieve the desired resolution and sensitivity.

Key GC Parameters for Method Development:

| Parameter | Typical Starting Conditions for Aromatic Amides | Optimization Considerations |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane | Varying stationary phase polarity can improve separation from specific impurities. |

| Inlet Temperature | 250 °C | Must be high enough to ensure rapid volatilization without causing thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Flow rate (e.g., 1-2 mL/min) should be optimized for best efficiency. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C | The temperature program should be adjusted to achieve good separation in a reasonable analysis time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good general sensitivity, while MS offers definitive identification. |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity analysis of non-volatile or thermally labile compounds, and it is also well-suited for aromatic amides. For purity analysis of this compound, a reversed-phase HPLC method would be the most common approach.

Method development for HPLC would involve the selection of an appropriate column and mobile phase to achieve separation of the main compound from any related substances. The enantioselective synthesis of atropisomeric anilide derivatives has been analyzed using HPLC with a chiral column, indicating the utility of this technique for complex separations of related compounds acs.org.

Typical HPLC Parameters for Aromatic Amide Analysis:

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid |

| Elution | Gradient elution, e.g., starting at 30% acetonitrile and increasing to 90% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., around 240 nm) |

| Column Temperature | 30 °C |

The development of an HPLC method for dichloroacetamide herbicide safeners, which are structurally related, has demonstrated the utility of HPLC with diode-array detection (DAD) for monitoring concentrations and identifying products nih.gov.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

In a typical setup, a TLC plate (e.g., silica (B1680970) gel) is spotted with the starting material, the reaction mixture, and a co-spot of both. The plate is then developed in a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

Considerations for TLC Method Development:

Stationary Phase: Silica gel 60 F254 is a common choice.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. The ratio is adjusted to achieve a good separation, with the goal of having the product spot with an Rf value of approximately 0.3-0.5.

Visualization: The spots can be visualized under UV light (if the compounds are UV-active), or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor.

Spectrometric Detection and Quantification Methods

Spectrometric methods are typically coupled with chromatographic techniques to provide both qualitative and quantitative information about the analyte.

Mass Spectrometry (MS) Detection in Analytical Flows

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides powerful detection and structural information. For this compound, electron ionization (EI) is a common technique in GC-MS.

The mass spectrum of the closely related N-methylacetanilide shows characteristic fragmentation patterns. The most abundant fragment ions (m/z) are typically observed at 107, 106, and a molecular ion peak at 149 nih.gov. The fragmentation of this compound would be expected to follow a similar pattern, with adjustments for the additional methyl groups.

Predicted Key Mass Fragments for this compound:

| Fragment | Predicted m/z | Description |

| Molecular Ion [M]+• | 177 | The intact molecule with one electron removed. |

| [M - CH3CO]+ | 134 | Loss of the acetyl group. |

| [C9H12N]+ | 134 | A common fragment for N-methylated dimethylanilines. |

| [C8H9]+ | 105 | A fragment corresponding to the dimethylphenyl moiety. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Solutions

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantification of compounds that absorb light in the UV-Vis range. Aromatic compounds like this compound typically exhibit strong UV absorbance due to the π-electron systems of the benzene (B151609) ring and the amide group.

To quantify the compound in a solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Studies on N-methylacetanilide have included UV-Vis spectroscopy, with theoretical calculations suggesting absorption maxima around 278 nm and 355 nm researchgate.net. The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar region.

Validation of Analytical Methods for Non-Biological Matrices

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For this compound, this typically involves using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for its detection and quantification in industrial process samples or formulated products. The validation process encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability is determined by analyzing a minimum of six replicates of a sample of known concentration of this compound on the same day and under the same experimental conditions.

Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment to determine the effect of random events on the analytical precision.

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. Accuracy is typically determined by the recovery of a known amount of analyte (spiked sample) in a matrix. For this compound, this would involve adding a known quantity of the pure compound to a sample matrix and calculating the percentage of the analyte recovered.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.

Interactive Data Table: Illustrative Precision and Accuracy Data for the Quantification of this compound by HPLC

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | RSD (%) | Recovery (%) |

| Repeatability | 50 | 49.8 ± 0.45 | 0.90 | N/A |

| 100 | 100.5 ± 0.82 | 0.82 | N/A | |

| 150 | 149.2 ± 1.15 | 0.77 | N/A | |

| Intermediate Precision | 50 | 50.3 ± 0.68 | 1.35 | N/A |

| 100 | 99.7 ± 1.12 | 1.12 | N/A | |

| 150 | 150.8 ± 1.54 | 1.02 | N/A | |

| Accuracy (Spike Recovery) | 80 (spiked) | 79.5 | N/A | 99.4 |

| 100 (spiked) | 101.2 | N/A | 101.2 | |

| 120 (spiked) | 118.9 | N/A | 99.1 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sepscience.com

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com For the signal-to-noise ratio method, the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.

Interactive Data Table: Illustrative LOD and LOQ for this compound

| Parameter | Method | Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |

| Calibration Curve Statistics | 0.06 | |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 |

| Calibration Curve Statistics | 0.18 |

Applications as a Chemical Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of other substances. For this compound to be used as a reference standard, it must be of high purity, stable, and well-characterized using various analytical techniques such as NMR, Mass Spectrometry, and elemental analysis.

In the synthesis of this compound, a reference standard is crucial for quality control. It can be used to:

Identify the product: By comparing the retention time or spectral data of the synthesized product with that of the reference standard, the identity of the product can be confirmed.

Determine the purity of the product: A reference standard of known purity can be used to create a calibration curve to quantify the amount of this compound in a sample and to identify and quantify any impurities.

Monitor reaction progress: By analyzing aliquots of the reaction mixture at different time points and comparing them to the reference standard, the progress of the synthesis can be monitored.

Analytical instruments, such as HPLC and GC systems, require standardization to ensure the accuracy and reliability of their measurements. A certified reference standard of this compound can be used to:

Calibrate the instrument: A series of solutions of the reference standard at known concentrations are prepared and analyzed to generate a calibration curve. This curve is then used to determine the concentration of the analyte in unknown samples.

Verify instrument performance: The reference standard can be used to periodically check the performance of the instrument, such as its sensitivity, linearity, and precision, to ensure that it is operating within acceptable limits.

Role of 2 2,5 Dimethylphenyl N Methylacetamide As a Synthetic Intermediate

Precursor in Materials Science Research (e.g., Polymer Chemistry, if relevant to structure)No research could be found that indicates the use of 2-(2,5-dimethylphenyl)-N-methylacetamide as a monomer or precursor in polymer chemistry or any other area of materials science.

Due to the lack of data for the requested topics, no data tables or a list of related compounds can be generated. Should further research on the synthetic applications of this compound become publicly available, this article could be developed.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(2,5-Dimethylphenyl)-N-methylacetamide

A thorough and systematic search of scholarly databases, patent literature, and chemical repositories yields no specific research findings for the compound this compound. As of the current date, there are no published studies detailing its synthesis, chemical and physical properties, biological activity, or potential applications. While research exists on related compounds, such as those with different substitution patterns on the phenyl ring or variations in the acetamide (B32628) group, this direct analogue remains uncharacterized in the scientific literature.

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the complete lack of fundamental data on this compound. This void encompasses every aspect of chemical and biological research, presenting a unique challenge and an open field for investigation.

Key Research Gaps:

Synthesis and Characterization: There are no documented synthetic routes to produce this compound. Consequently, its basic chemical and physical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are unknown.

Biological Activity: The compound has not been screened for any biological or pharmacological effects. Its potential interactions with biological targets, mechanisms of action, and any therapeutic or toxicological properties are entirely undetermined.

Metabolic Fate and Pharmacokinetics: Without any biological studies, there is no information on how this compound might be metabolized in living organisms or its absorption, distribution, and excretion characteristics.

Analytical Methods: No analytical methods have been developed for the detection and quantification of this compound in any matrix.

The principal challenge for initiating research on this compound is its apparent obscurity. Researchers would be starting from a completely blank slate, without any prior art to guide their investigations.

Proposed Future Research Avenues and Methodological Advancements

The absence of any existing research provides a clear roadmap for future investigations, which would need to begin with the most fundamental chemical studies.

Proposed Future Research:

Chemical Synthesis and Characterization:

Development of a reliable and efficient synthetic pathway to produce this compound. This would likely involve the reaction of 2,5-dimethylphenylacetic acid or its corresponding acid chloride with methylamine (B109427).

Full characterization of the synthesized compound using modern analytical techniques to confirm its structure and purity. This would include ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Determination of its fundamental physicochemical properties, including solubility in various solvents, melting point, and logP value.

Initial Biological Screening:

Broad-based in vitro screening against a variety of biological targets to identify any potential pharmacological activity. This could include assays for enzyme inhibition, receptor binding, and antimicrobial or anticancer effects.

Initial cytotoxicity and genotoxicity assays to assess its basic safety profile.

Computational Studies:

In silico modeling and docking studies could be employed to predict potential biological targets based on the compound's structure and comparison with known active molecules. This could help to prioritize and guide initial biological screening efforts.

Development of Analytical Methods:

Establishment of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for the quantification of the compound in biological and environmental samples.

The study of this compound represents a greenfield opportunity in chemical research. Any findings would be novel and could potentially open up new avenues of investigation in medicinal chemistry, materials science, or other related fields.

Q & A

Q. What are the established synthetic routes for 2-(2,5-dimethylphenyl)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of arylacetamides typically involves coupling substituted anilines with acyl chlorides or activated esters. For this compound, a plausible route includes:

- Step 1 : React 2,5-dimethylaniline with methyl chloroacetate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the amide bond .

- Step 2 : Optimize reaction parameters:

- Temperature : Reflux (40–60°C) to enhance reactivity while avoiding decomposition.

- Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to amine to minimize unreacted starting material.

- Monitoring : Track progress via TLC (hexane:ethyl acetate, 9:1) or HPLC .

- Purification : Crystallize the crude product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Key Considerations :

- Side reactions (e.g., over-alkylation) can occur; control pH and reaction time.

- Yield improvements (≥80%) may require iterative adjustments to solvent polarity and catalyst selection.

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on multi-technique validation:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 192.1) and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles (e.g., C=O at ~1.22 Å, C-N at ~1.34 Å) and intermolecular interactions (e.g., hydrogen bonding) .

Q. Validation Protocol :

- Cross-reference spectral data with literature or computational predictions (e.g., DFT calculations).

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer: Purity assessment requires orthogonal techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30), isocratic elution. Purity ≥98% is typical for research-grade material .

- Gas Chromatography (GC) : For volatile impurities, employ a DB-5 column and FID detector (method: 150°C to 280°C at 10°C/min) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 74.58%, H: 8.02%, N: 7.24%) .

Q. Troubleshooting :

- Discrepancies in elemental analysis may indicate residual solvents or byproducts; repeat recrystallization or sublimation.

Advanced Research Questions

Q. What computational strategies can predict the biological activity or receptor interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) into the binding pocket .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic methyl groups, hydrogen-bond acceptor carbonyl) using tools like PHASE .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å acceptable) .

Q. Validation :

- Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with known ligands. Cross-validate using in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Replicate activities using uniform protocols (e.g., IC₅₀ determination via fluorogenic substrates).

- Batch Analysis : Compare purity (HPLC/MS) and stereochemistry (if applicable) across studies .

- Meta-Analysis : Statistically aggregate data (e.g., Cohen’s d for effect sizes) to identify outliers or trends .

Q. Case Study :

- If one study reports neuroactivity while another does not, verify blood-brain barrier permeability via PAMPA-BBB assay .

Q. What crystallographic insights exist for related acetamides, and how do they inform the study of this compound?

Methodological Answer: Crystal structures of analogs (e.g., N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.